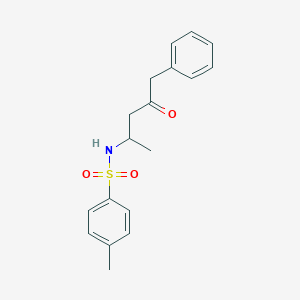

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is a complex organic compound with a molecular formula of C17H21NO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-oxo-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industrial Applications: It is used in the synthesis of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and induction of apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the tumor cells .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide, 4-methyl-: A simpler analog with similar chemical properties but lacking the additional phenylbutyl group.

N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzenesulfonamide: Another benzenesulfonamide derivative with different substituents on the benzene ring.

Uniqueness

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenylbutyl group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- , exploring its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is C18H19N1O3S with a molecular weight of approximately 329.41 g/mol. The compound features a benzenesulfonamide core substituted with a 4-methyl and a 1-methyl-3-oxo-4-phenylbutyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonamide with appropriate ketones or aldehydes to introduce the 1-methyl-3-oxo-4-phenylbutyl moiety. The method often employs standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzenesulfonamide have shown potent activity against various bacterial strains. In one study, derivatives were tested against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL, indicating their potential as antibacterial agents .

Anti-inflammatory Activity

Benzenesulfonamides are also noted for their anti-inflammatory effects. A study reported that specific derivatives inhibited carrageenan-induced rat paw edema by approximately 94.69% at a concentration of 1 mg/mL . This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases.

Anticancer Activity

Some benzenesulfonamide derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit specific molecular targets involved in tumor growth. For example, structural modifications in the benzenesulfonamide scaffold have led to compounds that act as selective progesterone receptor antagonists, which may be beneficial in treating hormone-dependent cancers such as breast cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzenesulfonamide core significantly affect its biological activity. For example:

| Compound | Structure | Activity | IC50 (μM) |

|---|---|---|---|

| 20a | 20a | PR Antagonist | 0.17 |

| 32 | !(https://via.placeholder.com/100) | PR Antagonist | Submicromolar |

These findings suggest that specific substituents can enhance binding affinity and selectivity towards biological targets, making the benzenesulfonamide scaffold a versatile platform for drug development.

Case Studies

- Case Study on Anti-inflammatory Effects : A derivative of benzenesulfonamide was tested in vivo for its anti-inflammatory properties, demonstrating significant reduction in edema in animal models .

- Case Study on Antimicrobial Efficacy : Another study evaluated various derivatives against clinical isolates of bacteria, highlighting the effectiveness of certain compounds against resistant strains .

Properties

CAS No. |

654643-34-2 |

|---|---|

Molecular Formula |

C18H21NO3S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

4-methyl-N-(4-oxo-5-phenylpentan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H21NO3S/c1-14-8-10-18(11-9-14)23(21,22)19-15(2)12-17(20)13-16-6-4-3-5-7-16/h3-11,15,19H,12-13H2,1-2H3 |

InChI Key |

YHTYHLDNBGCOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.